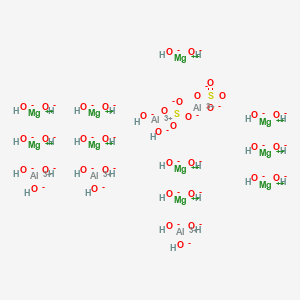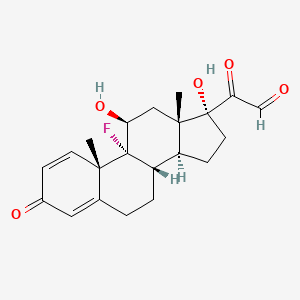
Diethylaminopropyne formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminopropyne formate, also known as PABS, is a chemical compound with the CAS number 125678-52-6 . It is used as a top brightener and strong leveling agent in nickel baths . The compound is acidified from DEP with formic acid to make the coating delicate fullness .
Synthesis Analysis
The synthesis of Diethylaminopropyne formate involves the acidification of high-purity DEP with formic acid . It can be utilized to introduce the diethylaminopropyne functional group into target molecules, enabling the creation of complex organic compounds .Molecular Structure Analysis
The molecular formula of Diethylaminopropyne formate is C8H15NO2 . It has a molecular weight of 157.21 .Physical And Chemical Properties Analysis
Diethylaminopropyne formate appears as a clear yellowish liquid . It has a density of 1.02-1.06 g/cm3 at 20℃ and a refractive index of 1.4190-1.4320 at 20℃ . The compound has a pH range of 4.0-5.8 and is well soluble in water at 20℃ .Applications De Recherche Scientifique
Stereoselective Reactions and Structural Analysis : 1-Diethylaminopropyne reacts stereoselectively with certain chromium compounds, leading to the formation of new compounds characterized spectroscopically and confirmed by X-ray analysis (Dötz, Fügen-Köster, & Neugebauer, 1979).
Catalysis in Chemical Processes : In a study on the hydrogenation of carbon dioxide to formate and formamide, diethylamine played a crucial role in the metal–ligand cooperation mechanism, emphasizing the importance of diethylamine derivatives in catalytic processes (Yan, Ge, & Yang, 2018).
Methanol Synthesis : Research has shown that diethylamine can react with carbon monoxide/hydrogen to produce methyldiethylamine, providing insights into the methylation process and methanol synthesis (Vedage, Herman, & Klier, 1985).
Synthesis of 3-Trimethylsilyl-1-Diethylaminopropyne : Studies have been conducted on the synthesis of 3-Trimethylsilyl-1-Diethylaminopropyne, a derivative of 1-diethylaminopropyne, showing its potential in creating new chemical entities (Pennanen, 1980).
Application in Polymer Technology : Diethylaminopropyne formate derivatives have been used in the manufacturing of environmentally friendly polypropylene film, highlighting its significance in materials science and engineering (Pushkin & Rabosh, 2015).
Medical and Pharmaceutical Applications : The compound has been used in innovative methods for preparing porous, spongelike poly(lactide-co-glycolide) microspheres, indicating its relevance in drug delivery and medical research (Lee & Sah, 2016).
Fullerene Chemistry : It reacts with fullerene to produce novel compounds, demonstrating its utility in the field of fullerene chemistry and materials science (Bernstein & Foote, 1998).
Orientations Futures
Propriétés
IUPAC Name |
N,N-diethylprop-2-yn-1-amine;formic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h1H,5-7H2,2-3H3;1H,(H,2,3) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMMJXJELVVLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#C.C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylaminopropyne formate | |
CAS RN |
463931-04-6, 125678-52-6 |
Source


|
| Record name | Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463931-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-amine, N,N-diethyl-, radical ion(1+) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine](/img/structure/B590410.png)





